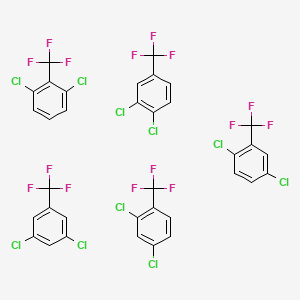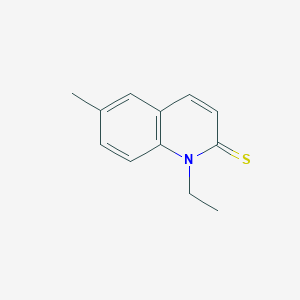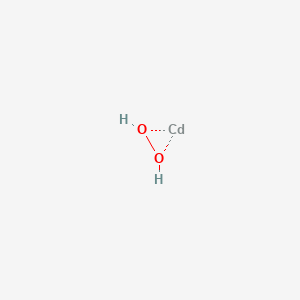
Cadmium peroxide (Cd(O2))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium peroxide is an inorganic compound with the formula Cd(O2). It is a solid material that appears as a white or pale yellow powder. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. Cadmium peroxide is less commonly encountered compared to other peroxides, but it has unique properties that make it valuable in specific contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium peroxide can be synthesized through several methods. One common approach involves the reaction of cadmium salts with hydrogen peroxide. For example, cadmium nitrate or cadmium chloride can react with hydrogen peroxide in an aqueous solution to form cadmium peroxide. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of cadmium peroxide often involves the controlled reaction of cadmium salts with hydrogen peroxide under specific conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a stable form.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium peroxide undergoes various chemical reactions, including oxidation, reduction, and decomposition. It is a strong oxidizing agent and can react with reducing agents to produce cadmium oxide and oxygen gas.
Common Reagents and Conditions:
Oxidation: Cadmium peroxide can oxidize organic compounds and other substances. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: Cadmium peroxide can be reduced to cadmium oxide using reducing agents such as hydrogen or carbon monoxide.
Decomposition: Cadmium peroxide decomposes upon heating to produce cadmium oxide and oxygen gas.
Major Products Formed:
Oxidation Reactions: The major products include oxidized organic compounds and cadmium oxide.
Reduction Reactions: The primary product is cadmium oxide.
Decomposition: The products are cadmium oxide and oxygen gas.
Aplicaciones Científicas De Investigación
Cadmium peroxide has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Cadmium peroxide is studied for its effects on biological systems, particularly its role in inducing oxidative stress.
Medicine: Research is ongoing to explore the potential use of cadmium peroxide in medical applications, such as targeted drug delivery and cancer treatment.
Industry: Cadmium peroxide is used in the production of catalysts, sensors, and other industrial materials.
Mecanismo De Acción
The mechanism by which cadmium peroxide exerts its effects involves the generation of reactive oxygen species (ROS). When cadmium peroxide decomposes, it releases oxygen radicals that can interact with various molecular targets. These interactions can lead to oxidative stress, which affects cellular components such as lipids, proteins, and DNA. The pathways involved in the action of cadmium peroxide include the activation of antioxidant defense mechanisms and the modulation of signaling pathways related to oxidative stress.
Comparación Con Compuestos Similares
Cadmium peroxide can be compared with other metal peroxides, such as:
Magnesium peroxide (Mg(O2)): Similar to cadmium peroxide, magnesium peroxide is used as an oxidizing agent and has applications in environmental remediation.
Zinc peroxide (Zn(O2)): Zinc peroxide is another metal peroxide with strong oxidizing properties, used in various chemical and industrial processes.
Calcium peroxide (Ca(O2)): Calcium peroxide is widely used in agriculture and environmental applications due to its ability to release oxygen slowly.
Uniqueness of Cadmium Peroxide: Cadmium peroxide is unique due to its specific reactivity and the ability to generate reactive oxygen species. Its applications in scientific research and industry are distinct from those of other metal peroxides, making it a valuable compound for specialized uses.
Propiedades
Número CAS |
12139-22-9 |
|---|---|
Fórmula molecular |
CdH2O2 |
Peso molecular |
146.43 g/mol |
Nombre IUPAC |
cadmium;hydrogen peroxide |
InChI |
InChI=1S/Cd.H2O2/c;1-2/h;1-2H |
Clave InChI |
NZUYJPMKCSBVLS-UHFFFAOYSA-N |
SMILES canónico |
OO.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



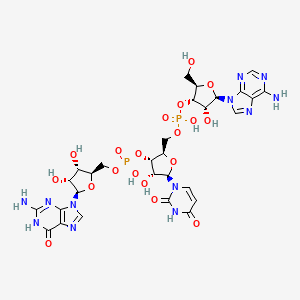
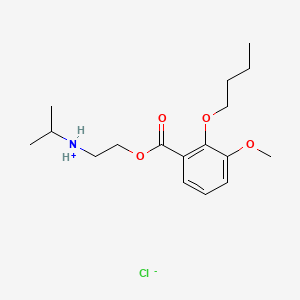
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)







![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
